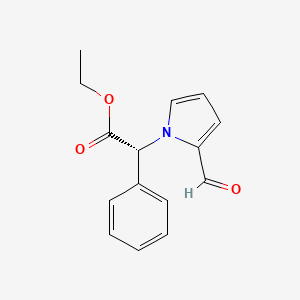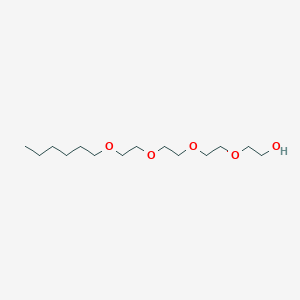![molecular formula C13H19F3N2 B12860275 N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine](/img/structure/B12860275.png)
N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-3-nitro-N-[4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)phenyl]-benzamide
- 6,7-Dimethyl-3-((methyl-(2-(methyl-(1-(3-trifluoromethyl-phenyl)-1H-indol-3-ylmethyl)-amino)-ethyl)-amino)-methyl)-chromen-4-one
Uniqueness
N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine is unique due to its specific structural features, including the trifluoromethyl group and the ethylamine chain.
Propriétés
Formule moléculaire |
C13H19F3N2 |
|---|---|
Poids moléculaire |
260.30 g/mol |
Nom IUPAC |
N,N-diethyl-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H19F3N2/c1-3-18(4-2)12(9-17)10-6-5-7-11(8-10)13(14,15)16/h5-8,12H,3-4,9,17H2,1-2H3 |
Clé InChI |
FBFGZDKUPOGRNH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(CN)C1=CC(=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


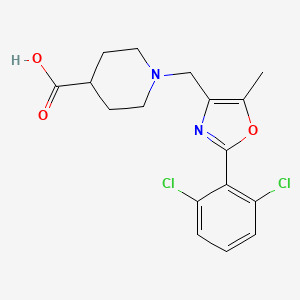
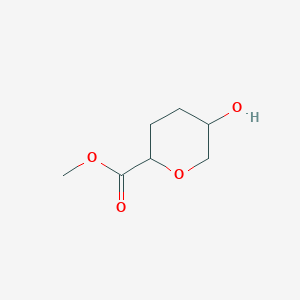
![(7-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12860217.png)
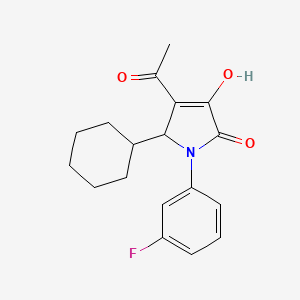

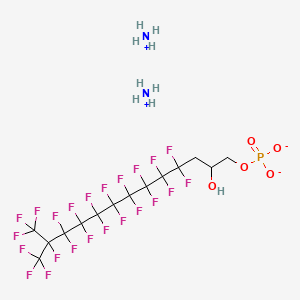
![6-methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12860239.png)
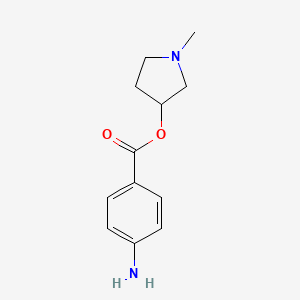
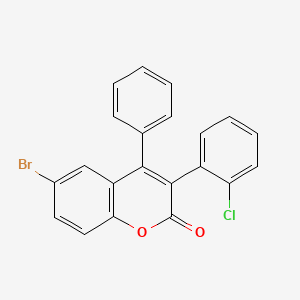
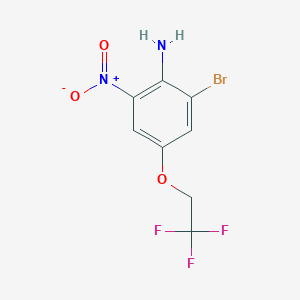
![(3'-Hydroxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860268.png)
![5-[1-(2-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12860276.png)
